molecular formula C7H5FO3 B1605158 2-Fluoro-4,5-dihydroxybenzaldehyde CAS No. 71144-36-0

2-Fluoro-4,5-dihydroxybenzaldehyde

Cat. No.: B1605158
CAS No.: 71144-36-0
M. Wt: 156.11 g/mol
InChI Key: FXDGVLXBUNQEQK-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and hydroxyl groups at the fourth and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dihydroxybenzaldehyde typically involves the fluorination of 4,5-dihydroxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: The hydroxyl groups and the aldehyde group can participate in various substitution reactions, including nucleophilic aromatic substitution and condensation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 2-fluoro-4,5-dihydroxybenzoic acid.

    Reduction: Formation of 2-fluoro-4,5-dihydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Fluoro-4,5-dihydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5-dihydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom and hydroxyl groups can influence its reactivity and binding affinity to biological molecules. For instance, the compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Fluoro-4-hydroxybenzaldehyde
  • 4,5-Dihydroxybenzaldehyde
  • 2-Fluoro-5-hydroxybenzaldehyde

Comparison: 2-Fluoro-4,5-dihydroxybenzaldehyde is unique due to the presence of both fluorine and two hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can influence its behavior in chemical reactions and biological systems.

Biological Activity

2-Fluoro-4,5-dihydroxybenzaldehyde is a fluorinated phenolic compound that has garnered attention for its diverse biological activities. The presence of both hydroxyl groups and a fluorine atom in its structure contributes to its unique reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom and hydroxyl groups enhance its reactivity, allowing it to function as an inhibitor or modulator of various enzymes and receptors. For instance, it has been noted to inhibit DXP synthase, an essential enzyme in bacterial metabolism, which may have implications for antimicrobial drug development .

Biological Activities

  • Antimicrobial Activity :
    • This compound shows significant inhibition against various bacterial strains. Its mechanism involves disrupting metabolic pathways essential for bacterial survival.
    • A study reported IC50 values indicating effective inhibition of DXP synthase, suggesting potential as an antimicrobial agent .
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in protecting endothelial cells from oxidative damage .
    • In vitro studies demonstrated that treatment with this compound led to a reduction in reactive oxygen species (ROS) levels in human vascular endothelial cells (HUVEC) .
  • Cytotoxicity :
    • While demonstrating protective effects against oxidative stress, this compound also exhibits cytotoxicity at higher concentrations. It has been shown to reduce cell viability in certain cancer cell lines, indicating its potential as an anticancer agent .

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

CompoundStructure FeaturesBiological Activity
This compoundFluorine atom + two hydroxyl groupsAntimicrobial, antioxidant, cytotoxic
2-Fluoro-4-hydroxybenzaldehydeFluorine + one hydroxyl groupLimited antimicrobial activity
4,5-DihydroxybenzaldehydeTwo hydroxyl groupsModerate antioxidant properties

The unique combination of functional groups in this compound enhances its reactivity and biological efficacy compared to its analogs.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against E. coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 10 µM .
    • The compound's ability to inhibit DXP synthase was confirmed through enzyme assays that showed a dose-dependent response.
  • Oxidative Stress Protection :
    • In HUVEC models exposed to hydrogen peroxide (H2O2), treatment with 20 µM of the compound resulted in a significant increase in cell viability compared to untreated controls . This suggests a protective role against oxidative damage.

Properties

IUPAC Name

2-fluoro-4,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDGVLXBUNQEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343936
Record name 2-Fluoro-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71144-36-0
Record name 2-Fluoro-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 2-fluoro-4,5-dimethoxy-benzaldehyde (3.00 g, 16.3 mmol) in dichloromethane (100 mL) was added BBr3 (12.2 mL, 130 mmol) dropwise at −78° C. under nitrogen atmosphere. After addition, the mixture was warmed to −30° C. and stirred at this temperature for 5 h. The reaction mixture was poured into ice water and the precipitated solid was collected by filtration and washed with dichloromethane to afford 2-fluoro-4,5-dihydroxy-benzaldehyde (8.0 g), which was used directly in the next step.
Quantity
3 g
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reactant
Reaction Step One
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100 mL
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solvent
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12.2 mL
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reactant
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[Compound]
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ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a cooled (−78° C.) solution of 6-fluoroveratraldehyde (2 g, 10.9 mmol) in dichloromethane (40 mL) was added a solution of boron tribromide in dichloromethane (1M, 44 mL, 44 mmol, 4.0 eq.). The reaction was allowed to reach room temperature and was stirred overnight. The reaction mixture was partitioned between ice water and diethyl ether. The aqueous layer was extracted with diethyl ether. The combined organic layer was washed with water dried over sodium sulfate and filtered. Volatiles were removed in vacuo. Purification by flash chromatography afforded the title compound (1.71 mg, quant.) as a dark solid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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